Dimethyl 4-Hydroxy-2,6-pyridinedicarboxylate monohydrate
Overview
Description
Mechanism of Action
Target of Action
Chelidamic acid dimethyl ester monohydrate, also known as dimethyl 4-oxo-1H-pyridine-2,6-dicarboxylate;hydrate, is a potent inhibitor of glutamate decarboxylase . Glutamate decarboxylase is an enzyme that catalyzes the decarboxylation of glutamate to GABA and CO2. This enzyme plays a crucial role in the GABAergic neurotransmission pathway, which is involved in a variety of neurological functions.
Mode of Action
The compound interacts with its target, glutamate decarboxylase, by binding to its active site and inhibiting its function . This inhibition disrupts the conversion of glutamate to GABA, leading to changes in neurotransmission.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic neurotransmission pathway . By inhibiting glutamate decarboxylase, the compound reduces the production of GABA, a major inhibitory neurotransmitter in the central nervous system. This can lead to an increase in neuronal excitability and changes in various neurological functions.
Result of Action
The inhibition of glutamate decarboxylase by chelidamic acid dimethyl ester monohydrate leads to a decrease in GABA production . This can result in increased neuronal excitability, potentially affecting various neurological functions. The specific molecular and cellular effects would depend on the extent of GABA reduction and the specific neural circuits involved.
Biochemical Analysis
Biochemical Properties
Chelidamic acid dimethyl ester monohydrate has been found to interact with various enzymes, proteins, and other biomolecules . For instance, chelidamic acid, the parent compound, has been shown to effectively coordinate with many metal ions
Cellular Effects
Chelidamic acid, the parent compound, has been shown to have cytotoxic effects and anti-proliferative activity on human breast cancer cells . It is also known to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Chelidamic acid, the parent compound, has been shown to inhibit glutamate decarboxylase
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-Hydroxy-2,6-pyridinedicarboxylate monohydrate can be synthesized through several methods. One common method involves the esterification of 4-hydroxy-2,6-pyridinedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-Hydroxy-2,6-pyridinedicarboxylate monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylates, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
Dimethyl 4-Hydroxy-2,6-pyridinedicarboxylate monohydrate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Similar in structure but lacks the hydroxyl group.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Contains ethyl groups instead of methyl groups and has different substitution patterns.
Uniqueness
Dimethyl 4-Hydroxy-2,6-pyridinedicarboxylate monohydrate is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
dimethyl 4-oxo-1H-pyridine-2,6-dicarboxylate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5.H2O/c1-14-8(12)6-3-5(11)4-7(10-6)9(13)15-2;/h3-4H,1-2H3,(H,10,11);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFAAISLTBOWAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C=C(N1)C(=O)OC.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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